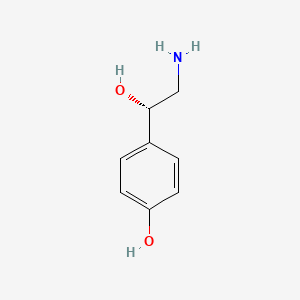

(+)-Octopamine

説明

特性

CAS番号 |

826-01-7 |

|---|---|

分子式 |

C8H11NO2 |

分子量 |

153.18 g/mol |

IUPAC名 |

4-[(1S)-2-amino-1-hydroxyethyl]phenol |

InChI |

InChI=1S/C8H11NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H,5,9H2/t8-/m1/s1 |

InChIキー |

QHGUCRYDKWKLMG-MRVPVSSYSA-N |

SMILES |

C1=CC(=CC=C1C(CN)O)O |

異性体SMILES |

C1=CC(=CC=C1[C@@H](CN)O)O |

正規SMILES |

C1=CC(=CC=C1C(CN)O)O |

製品の起源 |

United States |

Foundational & Exploratory

The Discovery of (+)-Octopamine in Invertebrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery of (+)-octopamine in invertebrates, a pivotal moment in neurobiology. We delve into the pioneering experiments, quantitative data, and the signaling pathways that established octopamine (B1677172) as a key neurotransmitter, neuromodulator, and neurohormone in this diverse phylum. This document provides a comprehensive resource for understanding the historical context and experimental foundation of octopamine research.

The Initial Discovery: Unveiling a New Sympathomimetic Amine

In 1948, the scientific community was introduced to a novel biogenic amine by the Italian scientist Vittorio Erspamer.[1] While investigating the composition of the posterior salivary glands of the common octopus (Octopus vulgaris), Erspamer and his colleague G. Boretti identified a substance with sympathomimetic properties.[2] Through meticulous extraction and characterization, they isolated and identified this compound as this compound, a molecule structurally related to noradrenaline.[2] This discovery marked the first identification of octopamine in a biological system and laid the groundwork for decades of research into its physiological roles in invertebrates.

Subsequent research confirmed the presence of octopamine across a wide range of invertebrate species, including crustaceans and insects, where it is now recognized as the invertebrate counterpart to norepinephrine (B1679862) in vertebrates.[3][4] It plays a crucial role in a vast array of physiological processes, from muscle contraction and metabolism to complex behaviors like flight and learning.[5][6][7]

Quantitative Analysis of Octopamine

| Tissue/Organism | Method | Octopamine Concentration | Reference |

| Crassostrea virginica (Eastern Oyster) - Gills | HPLC with fluorescence detection | ~300 ng/g wet weight | [7] |

| Crassostrea virginica (Eastern Oyster) - Palps | HPLC with fluorescence detection | ~300 ng/g wet weight | [7] |

| Crassostrea virginica (Eastern Oyster) - Heart | HPLC with fluorescence detection | 270 ng/g wet weight | [7] |

| Crassostrea virginica (Eastern Oyster) - Mantle | HPLC with fluorescence detection | ~300 ng/g wet weight | [7] |

| Crassostrea virginica (Eastern Oyster) - Hemolymph | HPLC with fluorescence detection | ~20 ng/ml | [7] |

| Insect Hemolymph | HPLC with electrochemical detection | 30 - 600 pg/mg | [6][8] |

Key Experimental Protocols

The discovery and characterization of octopamine relied on a series of innovative experimental protocols. Below are detailed methodologies for the key experiments cited in early octopamine research.

Extraction and Identification of Octopamine from Octopus Salivary Glands

This protocol is based on the pioneering work of Erspamer and Boretti, who first isolated octopamine.

Experimental Workflow for Octopamine Isolation and Identification

Caption: Workflow for the extraction and identification of octopamine.

Materials:

-

Posterior salivary glands of Octopus vulgaris

-

Acetone

-

Ethanol

-

Distilled water

-

Lead (II) acetate solution

-

Hydrogen sulfide (B99878) (H₂S) gas

-

Whatman No. 1 chromatography paper

-

Developing solvent: n-butanol, acetic acid, and water (4:1:5 v/v/v)

-

Ninhydrin (B49086) reagent (for visualization)

-

Physiological saline for octopus tissue (see table below)

Physiological Saline for Octopus Tissues

| Component | Concentration (mM) |

| NaCl | 470 |

| KCl | 10 |

| CaCl₂ | 10 |

| MgCl₂ | 54 |

| Glucose | 5 |

| HEPES | 5 |

| pH | 8.2 |

Note: This is a representative saline composition; specific compositions may vary between studies.[9]

Procedure:

-

Tissue Extraction:

-

Excise the posterior salivary glands from the octopus and immediately place them in chilled acetone.

-

Homogenize the tissue in acetone.

-

Filter the homogenate to remove solid debris.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Extract the residue with a mixture of ethanol and water.

-

-

Purification:

-

To the aqueous-ethanolic extract, add a solution of lead (II) acetate to precipitate impurities.

-

Centrifuge the mixture and discard the pellet.

-

Bubble hydrogen sulfide gas through the supernatant to precipitate excess lead as lead sulfide.

-

Filter the solution to remove the lead sulfide precipitate. The resulting clear solution contains the crude amine extract.

-

-

Identification by Paper Chromatography:

-

Spot the crude extract onto a sheet of Whatman No. 1 chromatography paper.

-

Develop the chromatogram using an ascending or descending technique with a solvent system of n-butanol, acetic acid, and water.

-

After development, dry the chromatogram and spray it with a ninhydrin solution to visualize the amino compounds.

-

Compare the retention factor (Rf) value of the unknown spot with that of a known octopamine standard.

-

Tyramine (B21549) β-Hydroxylase Activity Assay

This assay measures the activity of the enzyme responsible for converting tyramine to octopamine.

Materials:

-

Invertebrate nerve tissue (e.g., lobster thoracic nerve cord)

-

Assay buffer: 0.1 M potassium phosphate (B84403) (pH 6.9), 1 mg/ml catalase, 0.1 mM N-ethylmaleimide, 0.05 mM CuSO₄, 5 mM disodium (B8443419) fumarate, 5 mM ascorbic acid.[10]

-

Tyramine (substrate)

-

Radiolabeled tyramine (e.g., ³H-tyramine) for sensitive detection

-

Stopping solution (e.g., perchloric acid)

-

Scintillation fluid and counter

Procedure:

-

Enzyme Preparation:

-

Dissect and homogenize the nerve tissue in a suitable buffer.

-

Centrifuge the homogenate to obtain a supernatant containing the enzyme.

-

-

Enzyme Assay:

-

In a microcentrifuge tube, combine the enzyme extract with the assay buffer containing tyramine and a known amount of radiolabeled tyramine.

-

Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).[10]

-

Stop the reaction by adding a stopping solution like perchloric acid.

-

-

Product Separation and Quantification:

-

Separate the product, radiolabeled octopamine, from the substrate, radiolabeled tyramine, using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of radiolabeled octopamine formed using a scintillation counter.

-

Calculate the enzyme activity, typically expressed as picomoles of product formed per minute per milligram of protein.

-

In Vitro Muscle Contraction Assay

This protocol assesses the physiological effect of octopamine on invertebrate muscle preparations.

Materials:

-

Invertebrate muscle preparation (e.g., lobster exoskeletal muscle, Drosophila larval muscle)

-

Physiological saline solution appropriate for the species[11]

-

Octopamine solutions of varying concentrations

-

Force transducer and recording equipment

Procedure:

-

Muscle Preparation:

-

Dissect the desired muscle, keeping it bathed in chilled physiological saline.

-

Mount the muscle preparation in an organ bath containing physiological saline, with one end attached to a fixed point and the other to a force transducer.

-

-

Data Recording:

-

Allow the muscle to equilibrate in the saline solution.

-

Record the baseline muscle tension.

-

Add octopamine to the organ bath at a known concentration.

-

Record any changes in muscle tension (contraction or relaxation).

-

Wash out the octopamine with fresh saline and allow the muscle to return to its baseline tension before testing the next concentration.

-

-

Data Analysis:

Signaling Pathways of Octopamine

Octopamine exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells.[3] The activation of these receptors triggers intracellular signaling cascades, primarily involving the second messengers cyclic AMP (cAMP) and calcium ions (Ca²⁺).

Octopamine Signaling Pathway

Caption: A simplified diagram of the octopamine signaling pathway via cAMP.

The binding of octopamine to its receptor leads to the activation of a G-protein. This, in turn, can either stimulate or inhibit the enzyme adenylyl cyclase.[3] In many cases, adenylyl cyclase is stimulated, leading to an increase in the intracellular concentration of cAMP from ATP.[7] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream target proteins, ultimately leading to a physiological response such as muscle contraction, changes in metabolism, or alterations in neuronal excitability. In some instances, octopamine receptors can also couple to signaling pathways that lead to an increase in intracellular calcium levels.

Conclusion

The discovery of this compound in the salivary glands of an octopus by Vittorio Erspamer was a landmark event in invertebrate neurobiology. It opened up a new field of study and revealed a fundamental signaling molecule that governs a multitude of physiological processes in a vast and diverse group of animals. The experimental techniques developed and employed in these early studies, from paper chromatography to in vitro muscle preparations, provided the essential tools to unravel the functions of this important neuromodulator. Today, research on octopamine and its receptors continues to be a vibrant area, with significant implications for understanding invertebrate physiology and for the development of novel and specific insecticides.

References

- 1. Octopamine Regulates Antennal Sensory Neurons via Daytime-Dependent Changes in cAMP and IP3 Levels in the Hawkmoth Manduca sexta | PLOS One [journals.plos.org]

- 2. Identification and characterization, by paper chromatography, of enteramine, octopamine, tyramine, histamine and allied substances in extracts of posterior salivary glands of octopoda and in other tissue extracts of vertebrates and invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Separation and detection of biogenic amines by thin-layer chromatography. Micro-analysis of tissue amines and of enzymes involved in their metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation of enteramine from extracts of posterior salivary glands of Octopus vulgaris and of Discoglossus pictus skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Presence of Octopamine and an Octopamine Receptor in Crassostrea virginica - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Method Development for the Determination of Octopamine in Insect Hemolymph by HPLC with Electrochemical Detection. | Proceedings of the West Virginia Academy of Science [pwvas.org]

- 9. researchgate.net [researchgate.net]

- 10. Physiological salt solutions in animal experiments 23 | PPTX [slideshare.net]

- 11. biochemazone.com [biochemazone.com]

An In-depth Technical Guide to the (+)-Octopamine Biosynthesis Pathway from Tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Octopamine is a crucial biogenic amine in invertebrates, functioning as a neurotransmitter, neuromodulator, and neurohormone. It plays a pivotal role in a wide array of physiological processes, including the fight-or-flight response, metabolism, learning, and memory. The biosynthesis of this compound from the amino acid tyrosine is a well-defined pathway, primarily involving two key enzymatic steps. This technical guide provides a comprehensive overview of this pathway, including detailed enzymatic data, experimental protocols, and visual representations of the core processes, tailored for professionals in research and drug development.

The Core Biosynthesis Pathway

The primary and most well-documented pathway for the de novo synthesis of this compound from L-tyrosine involves two enzymatic reactions:

-

Decarboxylation of Tyrosine: The initial step is the removal of the carboxyl group from L-tyrosine to produce tyramine (B21549). This reaction is catalyzed by the enzyme Tyrosine Decarboxylase (TDC) .[1][2][3]

-

Hydroxylation of Tyramine: Subsequently, tyramine is hydroxylated at the β-carbon of its side chain to form this compound. This stereospecific conversion is catalyzed by the enzyme Tyramine β-Hydroxylase (TβH) .[4][5][6][7]

While an alternative "salvage pathway" involving the conversion of dopamine (B1211576) to tyramine has been proposed, its physiological significance in insects remains largely unconfirmed.[8]

Diagram of the this compound Biosynthesis Pathway

Caption: The two-step enzymatic conversion of L-tyrosine to this compound.

Quantitative Data

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | Km (mM) | Vmax (µM/min) | kcat (s-1) | Optimal pH | Optimal Temp. (°C) |

| Tyrosine Decarboxylase (TDC) | Rehmannia glutinosa (RgTyDC2) | L-Tyrosine | 0.25 ± 0.017 | 6.42 ± 0.13 | - | 7.2 | 30 |

| Tyrosine Decarboxylase (TDC) | Rehmannia glutinosa (RgTyDC2) | L-DOPA | 0.27 ± 0.037 | 1.88 ± 0.08 | - | 7.2 | 30 |

| Tyrosine Decarboxylase | Olea europaea | L-Tyrosine | - | - | - | ~8.0 | ~40 |

| Tyrosine Decarboxylase | Enterococcus faecalis | L-Tyrosine | - | - | - | 5.5 | - |

| Tyramine β-Hydroxylase (TβH) | Drosophila melanogaster | Tyramine | 0.161 | - | 1.05 | - | - |

| Tyramine β-Hydroxylase (TβH) | Drosophila melanogaster | Dopamine | 0.181 | - | 0.115 | - | - |

| Tyramine β-Hydroxylase (TβH) | Drosophila melanogaster | Phenethylamine | 16 | - | 0.37 | - | - |

| Tyramine β-Hydroxylase (TβH) | Manduca sexta | Tyramine | 0.22 ± 0.04 | - | - | 7.0 | - |

Note: '-' indicates data not available in the cited sources.

Table 2: In Vivo Concentrations of Pathway Metabolites in Insects

| Metabolite | Organism | Tissue | Concentration |

| Octopamine | Periplaneta americana | Nerve Cord (Control) | ~0.33 pmol/µg protein |

| Octopamine | Periplaneta americana | Nerve Cord (1h Stress) | ~16.30 pmol/µg protein |

| Tyramine | Drosophila melanogaster (TβH null mutant) | - | ~10-fold increase |

| Octopamine | Apis mellifera (Forager) | Brain | Increased with low hemolymph trehalose |

| Tyramine | Apis mellifera (Forager) | Brain | Decreased with low hemolymph trehalose |

Regulation of the Biosynthesis Pathway

The synthesis of this compound is tightly regulated at multiple levels to meet physiological demands.

Transcriptional Regulation

-

Tyrosine Decarboxylase (TDC): In Drosophila, two TDC genes, Tdc1 and Tdc2, exhibit differential expression. Tdc1 is primarily expressed in non-neuronal tissues, while Tdc2 is found in neurons.[3][9][10] The expression of TDC genes can be influenced by environmental stressors such as heat and low pH.[11][12] Hormonal control, for instance by androgens, has been shown to regulate the promoter activity of the homologous tyrosine hydroxylase gene.[13]

-

Tyramine β-Hydroxylase (TβH): The Tbh gene in Drosophila can produce multiple transcripts through alternative splicing, leading to different protein isoforms with potentially distinct functions and regulatory properties.[14][15][16] TβH expression is upregulated during development and in response to stress.[6][7]

Post-Translational Modification

-

Tyrosine Decarboxylase (TDC): As a pyridoxal-5'-phosphate (PLP)-dependent enzyme, the availability of this cofactor is essential for TDC activity.[14] Phosphorylation has been shown to affect the activity of some TDC enzymes.[2]

-

Tyramine β-Hydroxylase (TβH): TβH from Drosophila has potential N-glycosylation and calmodulin-dependent protein kinase phosphorylation sites, suggesting that its activity may be regulated by these modifications.[17][18]

Enzyme Activity Regulation

-

Tyramine β-Hydroxylase (TβH): TβH activity is dependent on the presence of cofactors, specifically copper and ascorbate.[6]

Upstream Signaling Pathways

The biosynthesis of octopamine is influenced by various signaling pathways, often initiated by G-protein coupled receptors (GPCRs). Stressful stimuli can lead to an increase in octopamine levels in the hemolymph, suggesting a neurohormonal control mechanism.[1][19] The octopamine and tyramine receptors themselves are GPCRs that can modulate intracellular second messenger levels, such as Ca2+ and cAMP, creating potential feedback loops.[3][8]

Experimental Protocols

Tyrosine Decarboxylase (TDC) Activity Assay (Spectrophotometric Method)

This assay is based on the coupled enzymatic reaction where the tyramine produced by TDC is oxidized, leading to a measurable color change.[1]

Materials:

-

McIlvain Buffer (phosphate-citrate), pH 6.0

-

1 mM 4-aminoantipyrine (B1666024) (4-AAP)

-

10 mM N-Ethyl-N-(2-hydroxy-3-sulfopropyl)m-toluidine (TOOS)

-

40 U/ml Horseradish Peroxidase

-

20 U/ml Tyramine Oxidase

-

0.2 mM Pyridoxal-5'-phosphate

-

10 mM L-tyrosine

-

Enzyme Dilution Buffer (10 mM potassium phosphate, pH 7.0, with 5 mM EDTA)

-

Purified or crude TDC enzyme preparation

Procedure:

-

Prepare a reaction mixture containing:

-

0.9 ml McIlvain Buffer

-

0.9 ml 1 mM 4-AAP

-

0.3 ml 10 mM TOOS

-

0.15 ml 40 U/ml Peroxidase

-

0.15 ml 20 U/ml Tyramine Oxidase

-

0.15 ml 0.2 mM Pyridoxal-5'-phosphate

-

0.3 ml 10 mM L-tyrosine

-

-

Equilibrate the reaction mixture to 37°C in a cuvette.

-

Initiate the reaction by adding a known amount of the TDC enzyme preparation (e.g., 0.1 ml).

-

Immediately monitor the change in absorbance at 570 nm for several minutes using a spectrophotometer maintained at 37°C.

-

Calculate the rate of reaction (ΔA/min) from the linear portion of the curve.

-

One unit of TDC activity is defined as the amount of enzyme that catalyzes the formation of one micromole of tyramine per minute under these conditions.

Tyramine β-Hydroxylase (TβH) Activity Assay

This assay measures the conversion of tyramine to octopamine, which can be quantified by methods such as ELISA or HPLC.[4]

Materials:

-

Assay Buffer (0.1 M potassium phosphate, pH 6.9, 1 mg/ml catalase, 0.1 mM N-ethylmaleimide, 0.05 mM CuSO4, 5 mM disodium (B8443419) fumarate, 5 mM ascorbic acid)

-

Purified tyramine (final concentration 0.76 mM)

-

Tissue homogenate or purified TβH enzyme

-

Method for stopping the reaction (e.g., heat block at 98°C)

-

Quantification method for octopamine (e.g., ELISA kit or HPLC system)

Procedure:

-

Prepare the assay buffer with all components except tyramine.

-

Add the tissue homogenate or purified TβH to the assay buffer to a final protein concentration of approximately 50 µg/ml.

-

Pre-incubate the mixture at room temperature for a short period.

-

Initiate the reaction by adding purified tyramine to a final concentration of 0.76 mM.

-

Incubate at room temperature for a defined period (e.g., 30 minutes). The reaction should be performed in dim light.

-

Stop the reaction by heat inactivation (e.g., 5 minutes at 98°C).

-

Centrifuge the reaction mixture to pellet any precipitated protein.

-

Quantify the amount of octopamine produced in the supernatant using a suitable method like ELISA or HPLC.

Recombinant Tyrosine Decarboxylase Purification

This protocol describes a general workflow for the purification of His-tagged recombinant TDC expressed in E. coli.

Diagram of Recombinant TDC Purification Workflow

Caption: A typical workflow for the purification of recombinant His-tagged TDC.

Procedure:

-

Expression: Induce the expression of His-tagged TDC in a suitable E. coli strain (e.g., BL21(DE3)) with IPTG at a low temperature (e.g., 16-18°C) to enhance soluble protein expression.

-

Harvesting and Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 20 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 7.4). Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 12,000 x g for 10 min at 4°C) to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).

-

Affinity Chromatography: Load the soluble fraction onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Washing: Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elution: Elute the bound His-tagged TDC with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Buffer Exchange: Desalt the purified protein and exchange the buffer to a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.2, with 5% glycerol) using dialysis or a desalting column.

-

Purity and Concentration: Assess the purity of the recombinant protein by SDS-PAGE and determine its concentration using a protein assay (e.g., Bradford or BCA).

HPLC Analysis of Octopamine and Tyramine

High-performance liquid chromatography is a common method for the separation and quantification of octopamine and tyramine in biological samples.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., sodium acetate (B1210297) or ammonium (B1175870) formate (B1220265) with an ion-pairing agent like sodium pentanesulfonate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The pH is typically acidic (e.g., pH 3-5).

-

Flow Rate: 0.8 - 1.0 ml/min

-

Detection: UV detection at approximately 220 nm or 275 nm. For increased sensitivity and specificity, fluorescence detection after derivatization or mass spectrometry (LC-MS) can be employed.

Sample Preparation:

-

Homogenize tissue samples in an acidic solution (e.g., 0.1 M perchloric acid) to precipitate proteins.

-

Centrifuge the homogenate and collect the supernatant.

-

Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.

-

For trace amounts, a pre-column derivatization step can be used to enhance detection.

Conclusion

The biosynthesis of this compound from tyrosine is a fundamental pathway in invertebrate neurobiology. A thorough understanding of the enzymes involved, their kinetics, and their regulation is essential for researchers in neuroscience and for professionals in drug development targeting invertebrate pests or exploring novel therapeutic avenues. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation into this critical metabolic pathway. The visualization of the core pathway and experimental workflows aims to facilitate a clear and comprehensive understanding of the processes involved.

References

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. jme.bioscientifica.com [jme.bioscientifica.com]

- 5. uniprot.org [uniprot.org]

- 6. Characterization and developmental regulation of tyramine-beta-hydroxylase in the CNS of the moth, Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How Tyramine β-Hydroxylase Controls the Production of Octopamine, Modulating the Mobility of Beetles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DSpace [dr.lib.iastate.edu]

- 9. Characterization of Drosophila tyramine beta-hydroxylase gene and isolation of mutant flies lacking octopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. "Isoform- and Cell-Specific Function of Tyrosine Decarboxylase in the D" by Edward M. Blumenthal [epublications.marquette.edu]

- 11. researchgate.net [researchgate.net]

- 12. Regulation of the transcriptional activity of the tyrosine hydroxylase gene by androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. jneurosci.org [jneurosci.org]

- 17. Tyrosine hydroxylase phosphorylation: regulation and consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Behavioral functions of octopamine in adult insects under stressful conditions - Mezheritskiy - Journal of General Biology [journals.eco-vector.com]

- 19. A single amino acid residue controls Ca2+ signaling by an octopamine receptor from Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Key Enzymes in (+)-Octopamine Synthesis: TDC and TβH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of Tyrosine Decarboxylase (TDC) and Tyramine (B21549) β-hydroxylase (TβH), the two pivotal enzymes responsible for the biosynthesis of (+)-octopamine in invertebrates. Octopamine (B1677172) is a critical neurohormone, neuromodulator, and neurotransmitter, functioning as the invertebrate counterpart to norepinephrine (B1679862) in vertebrates.[1][2][3] Its pathways are significant targets for the development of novel and specific insecticides.[2][4][5] This document outlines the enzymatic reactions, kinetic properties, experimental protocols for analysis, and the broader signaling context of these enzymes.

Section 1: Tyrosine Decarboxylase (TDC)

Tyrosine Decarboxylase (EC 4.1.1.25) is a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme that catalyzes the initial, rate-limiting step in the de novo synthesis of octopamine.[6][7] It facilitates the conversion of L-tyrosine into tyramine by removing the carboxyl group.[8][9]

Reaction: L-tyrosine → Tyramine + CO₂

This decarboxylation is a crucial step, not only for octopamine synthesis but also for the production of other biogenic amines and alkaloids in various organisms.[6][7]

Quantitative Data: TDC Enzymatic Properties

The kinetic parameters of TDC can vary depending on the source organism and experimental conditions. The following table summarizes key quantitative data for TDC from Enterococcus faecium, which is often studied for its ability to metabolize levodopa.

| Parameter | Value | Substrate | Conditions | Source |

| Km | 0.2 mM | L-tyrosine | pH 5.0 | [10] |

| Vmax | 4.4 µmol/min/mg | L-tyrosine | pH 5.0 | [10] |

| kcat | 435.6 min⁻¹ | L-tyrosine | pH 5.0 | [10] |

| Km | 0.4 mM | L-dopa | pH 5.0 | [10] |

| Vmax | 3.4 µmol/min/mg | L-dopa | pH 5.0 | [10] |

| kcat | 342.4 min⁻¹ | L-dopa | pH 5.0 | [10] |

Experimental Protocol: Recombinant TDC Expression and Purification

This protocol describes a general method for producing and purifying recombinant TDC, a necessary prerequisite for detailed enzymatic characterization.

-

Gene Cloning: The cDNA encoding the TDC of interest is amplified via PCR and cloned into an expression vector (e.g., pET series for E. coli). A purification tag, such as a hexahistidine (6xHis) tag, is commonly engineered onto the N- or C-terminus. The construct sequence is verified by DNA sequencing.[11]

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

-

A single colony is used to inoculate a starter culture (e.g., 50 mL LB medium with appropriate antibiotic) and grown overnight at 37°C with shaking.

-

The starter culture is used to inoculate a larger volume of culture medium (e.g., 1 L). The culture is grown at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein solubility.[12]

-

-

Cell Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM NaPO₄, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) containing protease inhibitors. Cells are lysed using sonication or a French press. The lysate is then centrifuged at high speed to pellet cell debris.

-

Purification: The soluble fraction (supernatant) is purified using Immobilized Metal Affinity Chromatography (IMAC).[13]

-

The supernatant is loaded onto a Ni-NTA resin column equilibrated with lysis buffer.

-

The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

The recombinant TDC protein is eluted from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

-

-

Verification: The purity of the eluted protein is assessed by SDS-PAGE. Protein concentration is determined using a standard method like the Bradford assay.

Experimental Protocol: TDC Enzyme Activity Assay (HPLC-Based)

This assay quantifies TDC activity by measuring the rate of tyramine formation from the substrate L-tyrosine.

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer optimized for the specific TDC (e.g., 100 mM MES buffer, pH 6.0, containing 0.1 mM pyridoxal 5'-phosphate (PLP)).

-

Substrate Solution: Prepare a stock solution of L-tyrosine in the assay buffer.

-

Enzyme Solution: Dilute the purified TDC to several concentrations in assay buffer to ensure the measured activity is within the linear range of the assay.[14]

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the assay buffer and substrate solution. Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the enzyme solution. The final reaction volume may be 100-200 µL.

-

Include a negative control with no enzyme to measure background levels.

-

-

Reaction and Termination:

-

Incubate the reaction at the optimal temperature for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the initial velocity phase (less than 10-15% of substrate consumed).[15]

-

Stop the reaction by adding an equal volume of a quenching solution, such as 10% trichloroacetic acid (TCA) or ice-cold methanol (B129727), which will precipitate the enzyme.

-

Centrifuge the tubes to pellet the precipitated protein.

-

-

Quantification:

-

Analyze the supernatant by reverse-phase High-Performance Liquid Chromatography (HPLC).

-

Separate tyramine and L-tyrosine using a C18 column with a suitable mobile phase (e.g., a gradient of methanol in water with 0.1% trifluoroacetic acid).

-

Detect the compounds using a UV detector (e.g., at 274 nm).

-

Quantify the amount of tyramine produced by comparing the peak area to a standard curve generated with known concentrations of tyramine.

-

-

Data Analysis: Calculate the specific activity of the enzyme in units such as nmol of product formed per minute per mg of enzyme (nmol/min/mg).

Section 2: Tyramine β-hydroxylase (TβH)

Tyramine β-hydroxylase (TβH) is a copper-containing monooxygenase that catalyzes the final step in the synthesis of this compound.[16][17][18] It hydroxylates tyramine at the β-carbon of the side chain to produce octopamine.[19]

Reaction: Tyramine + L-ascorbate + O₂ → (R)-Octopamine + L-dehydroascorbate + H₂O[20]

This enzymatic step is critical for producing biologically active octopamine and is a key control point in modulating octopamine levels in the nervous system.[17]

Quantitative Data: TβH Enzymatic Properties

The following table summarizes key kinetic data for TβH from Drosophila melanogaster.

| Parameter | Value | Substrate | Source |

| Km | 0.161 mM | Tyramine | [20] |

| Km | 0.181 mM | Dopamine (B1211576) | [20] |

| Km | 16 mM | Phenethylamine | [20] |

| kcat | 1.05 s⁻¹ | Tyramine | [20] |

Experimental Protocol: Recombinant TβH Expression and Purification

The expression and purification of TβH follow a similar protocol to that of TDC, often requiring expression in eukaryotic systems like insect cells for proper folding and activity, although bacterial expression has also been achieved.[11][21]

-

Gene Cloning: Clone the TβH gene into a suitable expression vector (e.g., baculovirus vector for insect cells or a bacterial expression vector).[11]

-

Protein Expression:

-

Insect Cells (e.g., Sf9): Transfect cells with recombinant bacmid DNA to generate a high-titer virus stock. Infect a larger culture of cells with the virus to produce the protein.[11]

-

Bacterial Cells (E. coli): Follow the induction protocol as described for TDC. Co-expression with chaperones may be necessary to enhance solubility.

-

-

Cell Lysis: Harvest cells and lyse them using a detergent-based lysis buffer (for insect cells) or mechanical disruption (for bacteria).

-

Purification: Purify the His-tagged TβH protein using IMAC as described for TDC. Further purification steps, such as size-exclusion chromatography, may be required to achieve high purity.

Experimental Protocol: TβH Enzyme Activity Assay (Spectrophotometric)

This assay measures TβH activity indirectly by monitoring the oxidation of the co-substrate, ascorbate (B8700270).

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer such as 50 mM HEPES, pH 7.0.

-

Substrate/Cofactor Solution: Prepare a solution in the assay buffer containing tyramine (e.g., 1 mM), L-ascorbate (e.g., 2 mM), and catalase (to remove hydrogen peroxide).

-

Enzyme Solution: Dilute the purified TβH in assay buffer.

-

-

Reaction Setup:

-

Set up the reaction in a quartz cuvette compatible with a spectrophotometer.

-

Add the substrate/cofactor solution to the cuvette and place it in the spectrophotometer, allowing it to equilibrate to the desired temperature (e.g., 25°C).

-

-

Measurement:

-

Initiate the reaction by adding the TβH enzyme solution and mix immediately.

-

Monitor the decrease in absorbance at 265 nm, which corresponds to the oxidation of ascorbate (Molar extinction coefficient ε₂₆₅ ≈ 14,500 M⁻¹cm⁻¹).

-

Record the absorbance change over time. The initial linear portion of the curve represents the reaction rate.[22]

-

-

Data Analysis: Convert the rate of change in absorbance (ΔA/min) to the rate of ascorbate consumption using the Beer-Lambert law. This rate is proportional to the rate of octopamine formation. Calculate the specific activity of the enzyme.

Visualizing the Pathway and Processes

This compound Biosynthesis Pathway

The synthesis of this compound is a two-step enzymatic process starting from the amino acid L-tyrosine.

Caption: The de novo biosynthetic pathway of this compound from L-tyrosine.

Generic Octopamine Signaling Cascade

Once synthesized and released, octopamine binds to G-protein coupled receptors (GPCRs) on target cells, initiating a downstream signaling cascade.[2][23] This can involve multiple second messenger systems, including cAMP and Ca²⁺.[2][24]

Caption: Simplified octopamine signaling pathways via GPCR activation.

Experimental Workflow for Enzyme Characterization

The study of enzymes like TDC and TβH follows a structured workflow from gene identification to kinetic analysis, providing the data necessary for basic research and drug development applications.

Caption: Standard experimental workflow for recombinant enzyme characterization.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. Octopamine in invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The control of metabolic traits by octopamine and tyramine in invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the Anopheles gambiae octopamine receptor and discovery of potential agonists and antagonists using a combined computational-experimental approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Octopamine - Wikipedia [en.wikipedia.org]

- 6. Tyrosine decarboxylase - Wikipedia [en.wikipedia.org]

- 7. Structural Basis of the Substrate Specificity and Enzyme Catalysis of a Papaver somniferum Tyrosine Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Octopaminergic/tyraminergic Tdc2 neurons regulate biased sperm usage in female Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. uniprot.org [uniprot.org]

- 11. Recombinant protein expression and purification (NB-SC101) - Novatein Biosciences [novateinbio.com]

- 12. Expression and purification of recombinant TAT-BoNT/A(1–448) under denaturing and native conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Cloning, Expression and Purification of Recombinant VHH Proteins Expressed in E. coli [scirp.org]

- 14. rsc.org [rsc.org]

- 15. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Mechanism of the insect enzyme, tyramine beta-monooxygenase, reveals differences from the mammalian enzyme, dopamine beta-monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. How Tyramine β-Hydroxylase Controls the Production of Octopamine, Modulating the Mobility of Beetles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characterization of Drosophila Tyramine β-HydroxylaseGene and Isolation of Mutant Flies Lacking Octopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. uniprot.org [uniprot.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. home.sandiego.edu [home.sandiego.edu]

- 23. A single amino acid residue controls Ca2+ signaling by an octopamine receptor from Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Signaling pathway underlying the octopaminergic modulation of myogenic contraction in the cricket lateral oviduct - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolutionary Tango of Octopamine and Norepinephrine: A Technical Guide to a Revised Understanding

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, the biogenic amines octopamine (B1677172) and norepinephrine (B1679862) have been viewed as invertebrate and vertebrate functional counterparts, respectively, mediating "fight-or-flight" responses and other physiological processes. This paradigm suggested a simple evolutionary replacement. However, recent phylogenomic and pharmacological studies have overturned this view, revealing a more intricate and ancient relationship. This technical guide synthesizes the current understanding of the evolutionary history of octopamine and norepinephrine signaling systems, focusing on their biosynthetic pathways, receptor evolution, and functional implications. We provide a comprehensive overview for researchers, including quantitative data, detailed experimental protocols, and visualizations of key pathways and concepts to facilitate further investigation and drug development. The evidence now points not to a simple substitution, but to an ancient coexistence of both systems in early bilaterians, followed by differential losses of these signaling pathways in various animal lineages.[1][2][3]

Introduction: A Paradigm Shift in Neurotransmitter Evolution

Octopamine, first identified in the salivary glands of an octopus, is a key neurotransmitter and neuromodulator in invertebrates, regulating processes from aggression and arousal to heart rate.[4][5] Norepinephrine (also known as noradrenaline) is a major neurotransmitter in vertebrates, with analogous roles in arousal, stress responses, and autonomic functions.[1][5] Due to their structural similarity and comparable physiological effects, the octopaminergic system in invertebrates was long considered the evolutionary precursor or equivalent to the vertebrate adrenergic (norepinephrine) system.[2][6]

This guide details the evidence that challenges this classic view. Groundbreaking research has demonstrated that the signaling systems for octopamine, its precursor tyramine (B21549), and norepinephrine coexisted in the last common ancestor of protostomes and deuterostomes.[1][3][7] The evolutionary narrative is therefore not one of linear succession, but of a shared ancestral toolkit of signaling molecules, from which different lineages have retained or lost components based on selective pressures. This revised understanding has profound implications for comparative neuroscience, pharmacology, and the development of targeted therapeutics.

Biosynthesis and Enzymatic Homology: A Shared Heritage

Octopamine and norepinephrine are both derived from the amino acid tyrosine, and their biosynthetic pathways share a critical homologous enzymatic step, providing strong evidence for a common evolutionary origin.[1][2][8]

-

Octopamine Synthesis: Tyrosine is first decarboxylated to tyramine by tyrosine decarboxylase (TDC). Tyramine is then hydroxylated to octopamine by the enzyme Tyramine β-hydroxylase (TβH) .[1][9]

-

Norepinephrine Synthesis: Tyrosine is hydroxylated to L-DOPA by tyrosine hydroxylase (TH), which is then decarboxylated to dopamine (B1211576) by DOPA decarboxylase (DDC). Dopamine is subsequently hydroxylated to norepinephrine by Dopamine β-hydroxylase (DβH) .[9][10]

The key enzymes, TβH and DβH, are functionally and structurally related. For instance, the Drosophila melanogaster TβH protein sequence exhibits 39% identity to its mammalian DβH counterpart.[11] Both are copper-containing monooxygenases that require ascorbate (B8700270) as a cofactor to catalyze the β-hydroxylation of their respective phenylethylamine substrates.[11] This homology underscores that the capacity to produce both octopamine and norepinephrine likely arose from a common ancestral gene.

Figure 1. Biosynthetic pathways of octopamine and norepinephrine.

Receptor Evolution: Ancient Coexistence and Divergent Fates

The most compelling evidence against the "invertebrate equivalent" hypothesis comes from the study of their respective G-protein coupled receptors (GPCRs). Phylogenetic analyses reveal that the last common ancestor of bilaterians possessed a diverse repertoire of at least six distinct receptors: two for norepinephrine (α1- and α2-like), two for octopamine (α- and β-like), and two for tyramine.[2][3][7]

This ancestral toolkit underwent significant differential loss in subsequent evolution:

-

Protostomes (e.g., insects, nematodes): Most lineages lost the adrenergic (norepinephrine) receptors while retaining the octopamine and tyramine receptor systems.[1][3]

-

Deuterostomes (e.g., vertebrates): Conversely, most lineages lost the octopamine and tyramine receptors, expanding and diversifying the adrenergic receptor family (α1, α2, β1, β2, β3).[1][3]

Crucially, slowly evolving marine animals like the annelid Platynereis dumerilii (a protostome) and the hemichordate Saccoglossus kowalewskii (a deuterostome) have retained all three signaling systems, providing a living window into this ancestral state.[1][2] This demonstrates that these systems are not homologous in a direct replacement sense but are ancient, parallel systems.[2][5]

Invertebrate octopamine receptors are classified based on their sequence and signaling similarities to vertebrate adrenergic receptors:

-

Alpha-adrenergic-like octopamine receptors (OctαR): These receptors are phylogenetically more closely related to vertebrate α-adrenergic receptors and typically signal through the Gq protein pathway, leading to an increase in intracellular calcium ([Ca2+]i).[10]

-

Beta-adrenergic-like octopamine receptors (OctβR): These are more closely related to vertebrate β-adrenergic receptors and primarily couple to Gs proteins, stimulating adenylyl cyclase and increasing intracellular cyclic AMP ([cAMP]i).[10]

Figure 2. The evolutionary model of ancient coexistence and differential loss.

Signaling Pathways

The functional similarities between octopamine and norepinephrine signaling arise from their activation of analogous intracellular cascades.

-

Gq-Coupled Pathway ([Ca2+]i Mobilization): Activated by OctαR in invertebrates and α1-adrenergic receptors in vertebrates. The Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.

-

Gs-Coupled Pathway ([cAMP]i Elevation): Activated by OctβR in invertebrates and β-adrenergic receptors in vertebrates. The Gαs subunit activates adenylyl cyclase (AC), which converts ATP into cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

Figure 3. Analogous Gq and Gs signaling pathways.

Quantitative Data Presentation

Comparative pharmacological data is essential for understanding the functional divergence of these systems. The following tables summarize key quantitative parameters from the literature.

Table 1: Receptor-Ligand Interactions

This table presents the half-maximal effective concentration (EC50) and binding affinity (Ki) values for octopamine, norepinephrine, and related ligands at various receptors. Lower values indicate higher potency or affinity.

| Species | Receptor | Ligand | EC50 (M) | Ki (µM) | Reference(s) |

| Platynereis dumerilii | Adrenergic α1 | Norepinephrine | 2.5 x 10-8 | - | [1] |

| Octopamine | > 10-5 | - | [1] | ||

| Adrenergic α2 | Norepinephrine | 8.3 x 10-9 | - | [1] | |

| Octopamine | > 10-5 | - | [1] | ||

| Octopamine α | Octopamine | 2.9 x 10-7 | - | [1] | |

| Norepinephrine | 1.7 x 10-6 | - | [1] | ||

| Tyramine-1 | Tyramine | 2.0 x 10-9 | - | [1] | |

| Saccoglossus kowalewskii | Adrenergic α1 | Norepinephrine | 1.1 x 10-8 | - | [1] |

| Octopamine | 4.7 x 10-7 | - | [1] | ||

| Octopamine α | Octopamine | 1.2 x 10-7 | - | [1] | |

| Norepinephrine | 1.6 x 10-6 | - | [1] | ||

| Drosophila melanogaster | OAMB (Octα-like) | Octopamine | 1.9 x 10-7 | - | |

| Tyramine | ~10-5 | - | |||

| Norepinephrine | ~10-5 | - | |||

| Periplaneta americana | Pa oa1 (Octα-like) | Octopamine | 1.62 x 10-6 | 13.3 | |

| Tyramine | > 10-5 | >100 | |||

| Homo sapiens | β1-Adrenergic | Norepinephrine | - | 100.56 | |

| Octopamine | - | 316.15 |

Note: EC50 values are from functional assays (e.g., Ca2+ mobilization or cAMP production). Ki values are from radioligand binding assays. Direct comparison should be made with caution due to differing experimental systems.

Table 2: Comparative Enzyme Kinetics

This table compares the Michaelis constant (Km) and catalytic rate (kcat) for TβH and DβH. Km reflects the substrate concentration at half-maximal velocity (Vmax) and is an inverse measure of substrate affinity.

| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Reference(s) |

| Tyramine β-hydroxylase (TβH) | Drosophila melanogaster | Tyramine | 0.161 | 1.05 | [9] |

| Dopamine | 0.181 | 0.115 | [9] | ||

| Dopamine β-hydroxylase (DβH) | Homo sapiens (neurological patients) | Dopamine | Increased | Decreased | [7] |

Note: Specific baseline Km and Vmax/kcat values for human DβH were not available in the searched literature, which often focuses on clinical variations. The data for TβH shows it can act on dopamine, but less efficiently than on tyramine. The lack of directly comparable kinetic data under identical assay conditions is a gap in the current literature.

Experimental Protocols

Reproducible and standardized methods are critical for advancing our understanding of these neurotransmitter systems. Below are detailed protocols for key experimental approaches.

Phylogenetic Analysis of GPCRs

This protocol outlines the steps to determine the evolutionary relationships between octopamine, adrenergic, and other biogenic amine receptors.

-

Sequence Retrieval:

-

Identify a set of known receptor protein sequences (e.g., human adrenergic receptors, Drosophila octopamine receptors) to use as queries.

-

Use BLASTp (Protein-Protein BLAST) to search protein databases (e.g., NCBI non-redundant protein sequences, UniProt) for homologous sequences in a wide range of species, covering major protostome and deuterostome lineages.

-

Compile a FASTA file of all retrieved homologous sequences.

-

-

Multiple Sequence Alignment (MSA):

-

Align the collected sequences using a robust MSA tool such as ClustalW, MAFFT, or MUSCLE. The alignment is critical and should be visually inspected for accuracy, particularly in the conserved transmembrane domains.

-

Trim the alignment to remove poorly aligned N- and C-terminal regions, retaining the core transmembrane domains which are most informative for deep phylogenetic relationships.

-

-

Phylogenetic Tree Construction:

-

Use the trimmed alignment to construct a phylogenetic tree. It is recommended to use at least two different methods to ensure the robustness of the topology.

-

Maximum Likelihood (ML): Use software like RAxML, IQ-TREE, or PhyML. This method evaluates the likelihood of the data given a specific evolutionary model and tree topology. It is computationally intensive but generally considered the most accurate. A bootstrap analysis (e.g., 1000 replicates) should be performed to assess the statistical support for each node.

-

Bayesian Inference (BI): Use software like MrBayes. This method uses a Markov Chain Monte Carlo (MCMC) approach to explore the space of possible trees, yielding posterior probabilities for each branch, which represent the probability of the clade being real.

-

-

Root the resulting tree using a well-defined outgroup, such as serotonin (B10506) or muscarinic acetylcholine (B1216132) receptors.

-

-

Tree Visualization and Interpretation:

-

Visualize the tree using software like FigTree, iTOL (Interactive Tree Of Life), or the phylo module in R/Biopython.

-

Analyze the clustering of receptors to infer orthologous and paralogous relationships and to identify major receptor families (e.g., OctαR, OctβR, α1-AR, α2-AR, β-AR).

-

Molecular Cloning and Functional Expression of Receptors

This protocol describes how to isolate the gene for a putative receptor and express it in a cell line for pharmacological characterization.

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the tissue of interest (e.g., brain, nerve cord) of the target organism using a standard method like TRIzol extraction or a commercial kit.

-

Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Gene Amplification and Cloning:

-

Design PCR primers based on the predicted receptor sequence from genomic or transcriptomic data. Primers should flank the entire open reading frame (ORF).

-

Amplify the receptor ORF from the cDNA library using high-fidelity PCR.

-

Clone the PCR product into a suitable mammalian expression vector (e.g., pcDNA3.1). The vector should contain a strong promoter (e.g., CMV) for high-level expression.

-

Verify the sequence of the cloned insert by Sanger sequencing to ensure there are no mutations.

-

-

Heterologous Expression:

-

Culture a suitable mammalian cell line that has low endogenous GPCR activity, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells.

-

Transfect the cells with the receptor-containing expression vector using a standard method like lipid-based transfection (e.g., Lipofectamine) or electroporation.

-

For stable expression, co-transfect with a selection marker (if not already on the vector) and select for resistant cells over several weeks. For transient expression, assays are typically performed 24-48 hours post-transfection.

-

In Vitro GPCR Activation Assay (Ca2+ Mobilization)

This protocol is used to functionally characterize Gq-coupled receptors (like OctαR and α1-AR) by measuring changes in intracellular calcium.[1][3][4]

-

Cell Preparation:

-

Plate the HEK293 or CHO cells expressing the receptor of interest in a 96-well, black-walled, clear-bottom microplate. Allow cells to adhere and grow to ~90-100% confluency.[7]

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions. An anion-transport inhibitor like probenecid (B1678239) may be required to prevent dye leakage from some cell types.[1][7]

-

Remove the culture medium from the cells and add the dye loading buffer.

-

Incubate the plate at 37°C for 30-60 minutes, followed by a period at room temperature to allow for de-esterification of the dye.[7]

-

-

Ligand Preparation:

-

Prepare a separate 96-well "ligand plate" with serial dilutions of the agonists to be tested (e.g., octopamine, norepinephrine, tyramine, dopamine) at a concentration 5-10 times the final desired concentration.[7]

-

-

Fluorescence Measurement:

-

Place the cell plate into a fluorescence microplate reader equipped with an automated injection system (e.g., a FlexStation).

-

Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm for Fluo-4) over time.

-

Establish a stable baseline fluorescence reading for several seconds.

-

Program the instrument to inject the ligands from the ligand plate into the cell plate.

-

Continue recording the fluorescence signal for 1-2 minutes to capture the transient increase in intracellular calcium.

-

-

Data Analysis:

-

The response is typically quantified as the change in fluorescence (ΔF) from baseline or as a ratio (ΔF/F0).

-

Plot the peak response against the logarithm of the ligand concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine the EC50 and maximum response (Emax) for each agonist.

-

Figure 4. Experimental workflow for characterizing neurotransmitter systems.

Conclusion and Future Directions

The evolutionary relationship between octopamine and norepinephrine is far more complex than a simple invertebrate-vertebrate substitution. The evidence strongly supports a model of ancient coexistence in a common bilaterian ancestor, followed by extensive, lineage-specific gene loss.[1][2] While their physiological roles are often analogous, their respective signaling systems are not evolutionarily homologous in their entirety.[5] This revised perspective is critical for the interpretation of comparative studies and for the field of drug development.

For drug development professionals, this means that invertebrate octopamine receptors, while functionally similar to vertebrate adrenergic receptors, are distinct molecular targets. This distinction can be exploited to develop highly selective pesticides that target the octapaminergic system of arthropod pests with minimal off-target effects on vertebrates. Conversely, understanding the subtle differences between the homologous biosynthetic enzymes, TβH and DβH, could open avenues for novel therapeutics.

Future research should focus on:

-

Functional studies in "living fossil" organisms: Investigating the roles of the coexisting adrenergic, octopaminergic, and tyraminergic systems in animals like Platynereis and Saccoglossus will be crucial to understanding their ancestral functions and the selective pressures that led to their differential loss.[1][2]

-

Expanding pharmacological profiling: A broader, systematic comparison of ligand affinities and efficacies across a wider range of species is needed to map the functional evolution of these receptors in greater detail.

-

Comparative structural biology: Determining the high-resolution structures of invertebrate octopamine receptors will provide a template for the rational design of selective agonists and antagonists.

References

- 1. sdbonline.org [sdbonline.org]

- 2. researchgate.net [researchgate.net]

- 3. Untitled Document [ucl.ac.uk]

- 4. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]

- 5. How Tyramine β-Hydroxylase Controls the Production of Octopamine, Modulating the Mobility of Beetles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dopamine-β-Hydroxylase (DBH), Its Cofactors and Other Biochemical Parameters in the Serum of Neurological Patients in Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. researchgate.net [researchgate.net]

- 9. 6-Pyruvoyltetrahydropterin synthase deficiency - Wikipedia [en.wikipedia.org]

- 10. Tbh Tyramine beta hydroxylase [Drosophila melanogaster (fruit fly)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. Inactivation of dopamine beta-hydroxylase by beta-ethynyltyramine: kinetic characterization and covalent modification of an active site peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of (+)-Octopamine as a Neurotransmitter in Insects: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Octopamine (OA), a biogenic amine structurally analogous to norepinephrine (B1679862) in vertebrates, serves as a primary neurotransmitter, neuromodulator, and neurohormone in insects.[1][2][3][4][5][6] It orchestrates a multitude of physiological and behavioral processes essential for an insect's survival and adaptation to its environment.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the core aspects of octopaminergic neurotransmission in insects, including its biosynthesis, signaling pathways, physiological functions, and metabolism. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a valuable resource for researchers and professionals in the fields of insect neurobiology and insecticide development. The unique presence and critical functions of the octopaminergic system in invertebrates make it a prime target for the development of novel and selective insecticides.[7][8]

Introduction

Octopamine (B1677172), first identified in the salivary glands of the octopus, is a key neuroactive molecule in invertebrates.[2][3] In insects, it is found in high concentrations within the nervous system and hemolymph, where it modulates a wide array of functions ranging from energy metabolism and muscle activity to complex behaviors like learning, memory, and aggression.[1][2][3][9] Unlike vertebrates where it exists as a trace amine, in insects, octopamine is a cornerstone of the "fight-or-flight" response, preparing the organism for periods of heightened activity or stress.[1][9][10][11][12][13] This guide delves into the molecular and physiological mechanisms underlying the multifaceted roles of this compound.

Biosynthesis and Metabolism of this compound

The primary biosynthetic pathway for octopamine in insects starts with the amino acid L-tyrosine.

2.1. Biosynthesis

The de novo synthesis of octopamine involves a two-step enzymatic process:

-

Tyrosine to Tyramine (B21549): L-tyrosine is decarboxylated by the enzyme Tyrosine Decarboxylase (TDC) to form tyramine (TA).[7][14][15]

-

Tyramine to Octopamine: Tyramine is then hydroxylated by Tyramine β-hydroxylase (TβH) to produce this compound.[7][14][15]

An alternative "salvage pathway" has been proposed, although its physiological relevance is not fully established.[1][15]

Caption: De novo biosynthesis pathway of this compound in insects.

2.2. Metabolism and Inactivation

The action of octopamine at the synapse is terminated by two primary mechanisms:

-

Reuptake: Octopamine is cleared from the synaptic cleft by specific membrane transporters.[1][16] Cocaine has been shown to block this reuptake, leading to prolonged octopaminergic signaling.[1]

-

Enzymatic Degradation: A major metabolic pathway for octopamine is N-acetylation, catalyzed by N-acetyltransferase (NAT) .[16] Other proposed degradation pathways include conjugation with sulfate (B86663) or β-alanine.[14]

Octopamine Receptors and Signaling Pathways

Octopamine exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells.[1][4][5][17] These receptors are broadly classified into two main families, which are further subdivided.

3.1. Receptor Classification

-

α-Adrenergic-like Octopamine Receptors (OctαR): These receptors are similar to vertebrate α-adrenergic receptors.

-

β-Adrenergic-like Octopamine Receptors (OctβR): These receptors are analogous to vertebrate β-adrenergic receptors and their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.[8][19] There are three subtypes: Octβ1R, Octβ2R, and Octβ3R.[8][19]

-

Octopamine/Tyramine Receptors (Oct/TyrR): This class of receptors can be activated by both octopamine and its precursor, tyramine, often with higher affinity for tyramine.[19][20]

Caption: Major octopamine signaling pathways in insects.

Physiological and Behavioral Functions

Octopamine is pleiotropic, influencing a vast range of physiological processes and behaviors.[1][2][3][4][5][6]

4.1. Physiological Roles

-

Energy Metabolism: As a neurohormone, octopamine mobilizes lipids and carbohydrates from the fat body, preparing the insect for energy-demanding activities like flight.[1][4][5]

-

Muscle Activity: It modulates the activity of skeletal and visceral muscles, including those involved in flight, locomotion, and reproduction.[1][2][3][9]

-

Reproduction: Octopamine plays a critical role in female reproduction, regulating processes such as oogenesis, ovulation, and sperm storage.[2][3][21]

-

Immune Response: It can mediate cellular immune responses, such as hemocytic phagocytosis and nodule formation.[1]

-

Sensory Systems: Octopamine modulates the sensitivity of various sensory organs.[1][4][5]

4.2. Behavioral Roles

-

Locomotion and Flight: Octopamine is crucial for initiating and maintaining flight and other locomotor activities.[2][3][9][19]

-

Aggression and Social Behavior: It is a key modulator of aggressive behavior and the establishment of social hierarchies in some insect species.[1][9][22]

-

Learning and Memory: The octopaminergic system is involved in associative learning and memory formation, particularly in the context of appetitive rewards.[1][10][20]

-

Feeding Behavior: Octopamine influences feeding motivation and behaviors.[1][10][11][19]

-

Stress Response: Circulating octopamine levels increase under stressful conditions, orchestrating the insect's response to various challenges.[1][10][11][12][13]

Caption: Relationship between octopamine and key insect functions.

Quantitative Data

The following tables summarize key quantitative data related to octopamine in various insect species.

Table 1: Octopamine Concentrations in Insect Tissues

| Insect Species | Tissue | Concentration | Method | Reference |

| Locusta migratoria | Hemolymph (stressed) | ~10⁻⁸ M | Radioenzymatic assay | [1] |

| Various | Hemolymph | 30 - 600 pg/mg | HPLC-ECD | [23][24] |

| Apis mellifera (Forager, starved) | Brain | ~4 ng/brain | HPLC-ECD | [12] |

Table 2: Binding Affinities (Kd) of Octopamine Receptors

| Insect Species | Receptor | Ligand | Kd (nM) | Preparation | Reference |

| Locusta migratoria | Octopamine Receptor | [³H]Octopamine | 5.65 ± 0.91 | Brain membrane | [25] |

| Apis mellifera | Neuronal OAR | Octopamine | 13.4 | Brain membrane | [26] |

| Drosophila melanogaster | OAMB | Octopamine | ~100 | Expressed in cell lines | [20] |

Experimental Protocols

6.1. Quantification of Octopamine by HPLC with Electrochemical Detection (HPLC-ECD)

This is a highly sensitive method for measuring octopamine levels in biological samples.

-

Sample Preparation:

-

Collect hemolymph or dissect neural tissue into a solution containing an antioxidant (e.g., formic acid) and an internal standard (e.g., 3,4-dihydroxybenzylamine).[23][24]

-

Homogenize the tissue in a suitable buffer.

-

Deproteinize the sample by centrifugation through a molecular weight cutoff filter (e.g., 10 kDa).[23][24]

-

-

Chromatography:

-

Inject the filtered sample onto a C18 reverse-phase column.[23][24]

-

The mobile phase typically consists of a citrate (B86180) buffer (e.g., 0.05 M, pH 5.7) with an ion-pairing reagent and a small percentage of methanol (B129727) (5-10%).[23][24]

-

-

Detection:

Caption: Experimental workflow for octopamine quantification.

6.2. Behavioral Assays

-

Locomotor Activity:

-

Individual insects (e.g., Drosophila melanogaster) are placed in small tubes or arenas.

-

Their movement is tracked automatically using infrared beams or video recording software.

-

Octopamine levels can be manipulated through genetic mutants (e.g., Tβh mutants), RNAi, or pharmacological agents (agonists/antagonists) administered through feeding or injection.[19][27] The change in locomotor activity (e.g., distance moved, speed, time active) is then quantified.

-

-

Aggression Assays:

-

Two male insects (e.g., crickets or fruit flies) are placed in a small arena.

-

Aggressive behaviors (e.g., lunging, boxing, tussling) are observed and scored for frequency and intensity.

-

The influence of octopamine can be assessed by comparing the behavior of wild-type insects to those with altered octopamine signaling.[22]

-

-

Olfactory Learning and Memory (in Drosophila):

-

Flies are exposed to an odor paired with a positive reinforcement (e.g., sugar reward).

-

Later, in a T-maze, they are given a choice between the conditioned odor and a novel odor.

-

A preference for the conditioned odor indicates learning and memory.

-

The role of octopamine is investigated using mutants that lack octopamine or by blocking octopamine receptors, which typically impairs appetitive learning.[10][20]

-

Conclusion and Future Directions

This compound is a fundamentally important signaling molecule in insects, with a diverse and profound impact on their physiology and behavior. Its absence in vertebrates in a significant capacity makes the octopaminergic system an attractive and selective target for the development of novel insecticides. A deeper understanding of the specific roles of different octopamine receptor subtypes and their downstream signaling pathways will be crucial for designing highly targeted and effective pest control strategies. Future research should focus on further elucidating the crystal structures of octopamine receptors, identifying novel and potent receptor-specific ligands, and mapping the precise neural circuits that are modulated by octopamine to control specific behaviors. This knowledge will not only advance our fundamental understanding of insect neurobiology but also pave the way for innovative applications in agriculture and public health.

References

- 1. dovepress.com [dovepress.com]

- 2. She’s got nerve: Roles of octopamine in insect female reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. She's got nerve: roles of octopamine in insect female reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

- 6. Review of octopamine in insect nervous systems | Semantic Scholar [semanticscholar.org]

- 7. Octopamine and tyramine signalling in Aedes aegypti: Molecular characterization and insight into potential physiological roles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological Properties and Function of the PxOctβ3 Octopamine Receptor in Plutella xylostella (L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Octopamine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Behavioral Functions of Octopamine in Adult Insects under Stressful Conditions | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Behavioral functions of octopamine in adult insects under stressful conditions - Mezheritskiy - Journal of General Biology [edgccjournal.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Octopamine uptake and metabolism in the insect nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Insect octopamine receptors: a new classification scheme based on studies of cloned Drosophila G-protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Biological functions of α2‐adrenergic‐like octopamine receptor in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Novel Octopamine Receptor with Preferential Expression inDrosophila Mushroom Bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Octopamine is required for successful reproduction in the classical insect model, Rhodnius prolixus | PLOS One [journals.plos.org]

- 22. Octopamine and Experience-Dependent Modulation of Aggression in Crickets - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Method Development for the Determination of Octopamine in Insect Hemolymph by HPLC with Electrochemical Detection. | Proceedings of the West Virginia Academy of Science [pwvas.org]

- 25. Characterization of tyramine and octopamine receptors in the insect (Locusta migratoria migratorioides) brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Octopamine receptors in the honey bee and locust nervous system: pharmacological similarities between homologous receptors of distantly related species - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Hazardous effects of octopamine receptor agonists on altering metabolism-related genes and behavior of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

The Invertebrate Adrenaline: A Technical Guide to (+)-Octopamine as a Neurohormone in Fight-or-Flight Responses

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Octopamine, the invertebrate counterpart to vertebrate adrenaline, plays a pivotal role in orchestrating the physiological and behavioral responses to stressful stimuli, collectively known as the fight-or-flight response. As a neurohormone, it is released into the hemolymph and acts on a wide array of target tissues, preparing the animal for immediate and sustained action. This technical guide provides an in-depth exploration of the core mechanisms of this compound signaling in the context of invertebrate fight-or-flight. It summarizes key quantitative data, details essential experimental protocols for its study, and visualizes the intricate signaling pathways and experimental workflows. Understanding this crucial neurohormonal system offers significant potential for the development of novel and specific insecticides and other targeted pharmacological interventions.

Introduction

In invertebrates, the fight-or-flight response is a critical survival mechanism initiated by perceived threats. This complex reaction involves rapid physiological adjustments to enhance readiness for combat or escape. Central to this response is the biogenic amine this compound, which functions as a key neurohormone, neuromodulator, and neurotransmitter.[1] Released from neurosecretory cells into the hemolymph, the invertebrate equivalent of blood, octopamine (B1677172) can simultaneously influence a multitude of organ systems. Its actions are analogous to those of adrenaline and noradrenaline in vertebrates, highlighting a fascinating example of convergent evolution in stress response physiology.

This guide will delve into the molecular and physiological underpinnings of this compound's role in the invertebrate fight-or-flight response, with a focus on its synthesis, release, receptor interaction, and downstream effects.

Biosynthesis and Release of this compound

This compound is synthesized from the amino acid tyrosine in a two-step enzymatic process. First, tyrosine is decarboxylated to tyramine (B21549) by the enzyme tyrosine decarboxylase (TDC). Subsequently, tyramine is hydroxylated to this compound by tyramine β-hydroxylase (TβH).

During a fight-or-flight response, specific neurons, such as the dorsal unpaired median (DUM) neurons in insects, are activated.[2] This leads to the release of this compound from neurohemal organs directly into the hemolymph, allowing for its systemic distribution and action as a neurohormone.

Data Presentation: Quantitative Analysis of Octopamine in Fight-or-Flight

The following tables summarize quantitative data on octopamine levels and receptor binding affinities, providing a comparative overview of its role in different invertebrate species and contexts.

Table 1: Hemolymph Octopamine Concentrations in Response to Stressors

| Invertebrate Species | Baseline Hemolymph Octopamine (pg/μL) | Stressor | Peak Hemolymph Octopamine (pg/μL) | Reference |

| Field Cricket (Gryllus bimaculatus) | 4.5 ± 2.1 | Aggressive encounter (win or lose) | 24.3 ± 15.2 | [3][4] |

| Field Cricket (Gryllus bimaculatus) | 4.5 ± 2.1 | 5 minutes of flight | 44.6 ± 22.3 | [3][4] |

| American Cockroach (Periplaneta americana) | ~10 | Handling | ~60 | [5] |

| Locust (Schistocerca gregaria) | ~5 | Forced activity | ~30 | [6] |

Table 2: Binding Affinities (Kd) of Octopamine Receptors

| Invertebrate Species | Receptor Subtype | Ligand | Apparent Kd (nM) | Reference |

| Fruit Fly (Drosophila melanogaster) | High-affinity receptor | [³H]octopamine | 5 | [2] |

| American Cockroach (Periplaneta americana) | PaOctβ2R | Octopamine | ~100 | [7] |

| American Cockroach (Periplaneta americana) | PaOctβ2R | Tyramine | ~10,000 | [7] |

| Mosquito (Anopheles gambiae) | AgOAR | ³H-Yohimbine | 16 | [3] |

Octopamine Receptors and Signaling Pathways

This compound exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells. These receptors are broadly classified into two main types, analogous to vertebrate adrenergic receptors: α-adrenergic-like and β-adrenergic-like octopamine receptors.[8]

-

α-adrenergic-like Octopamine Receptors (OctαR): These receptors are typically coupled to Gq proteins. Upon activation, Gq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[9]

-

β-adrenergic-like Octopamine Receptors (OctβR): These receptors are coupled to either Gs or Gi proteins. Gs proteins activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Conversely, Gi proteins inhibit adenylyl cyclase, causing a decrease in cAMP. cAMP, in turn, activates protein kinase A (PKA).[9]

The activation of these signaling cascades ultimately leads to a variety of physiological responses that constitute the fight-or-flight reaction.

Mandatory Visualizations: Signaling Pathways

Caption: Octopamine signaling pathways via α and β-adrenergic-like receptors.

Physiological Effects of this compound in Fight-or-Flight

The systemic release of octopamine during a fight-or-flight response triggers a coordinated suite of physiological changes:

-

Metabolic Mobilization: Octopamine stimulates the breakdown of glycogen (B147801) and lipids in the fat body, releasing energy substrates into the hemolymph to fuel heightened activity.[10]

-

Cardiovascular and Respiratory Enhancement: It increases heart rate and ventilation to improve the delivery of oxygen and nutrients to muscles.

-